molecular formula C10H7N3OS B11072551 2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine

2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B11072551
M. Wt: 217.25 g/mol
InChI Key: MMEUANJHHUAJDP-UHFFFAOYSA-N
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Description

2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. A common synthetic route might include the reaction of a hydrazide with a carbon disulfide derivative, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The propargylthio group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridyl ring or the propargylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds with oxadiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for further research.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE would depend on its specific interactions with molecular targets. Typically, compounds with oxadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The propargylthio group may also play a role in its activity by interacting with specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-(2-PROPYNYLSULFANYL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H7N3OS/c1-2-7-15-10-13-12-9(14-10)8-5-3-4-6-11-8/h1,3-6H,7H2

InChI Key

MMEUANJHHUAJDP-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NN=C(O1)C2=CC=CC=N2

Origin of Product

United States

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